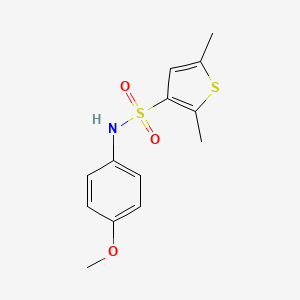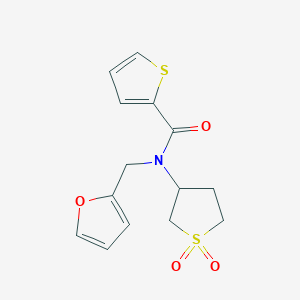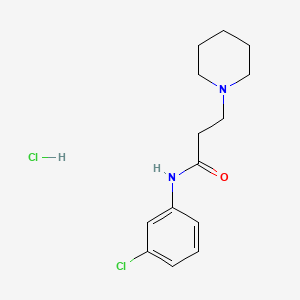![molecular formula C16H24N6S B5532908 1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)
1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole derivatives, such as "1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole", are notable for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique structural features and chemical stability. Triazoles are a class of heterocyclic compounds consisting of a five-membered di-nitrogen ring with three nitrogen atoms at non-adjacent positions, which significantly contributes to their chemical and biological activities.
Synthesis Analysis
Triazole derivatives are typically synthesized through 1,3-dipolar cycloadditions, known as click chemistry reactions, which are efficient, highly selective, and versatile for generating triazole rings. Other methods include the condensation of azides with alkynes under copper(I) or ruthenium catalysts, offering a controlled and modular approach to triazole scaffolds with high efficiency and good yield under mild reaction conditions (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their aromaticity and the ability to form stable hydrogen bonds due to the presence of nitrogen atoms. This contributes to their significant delocalization of π-electron density within the triazole ring, influencing their chemical behavior and reactivity (Boechat et al., 2010). The spatial arrangement of substituents around the triazole core affects the compound's physical properties and potential interactions with biological targets.
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, including nucleophilic substitution, cycloaddition, and metal-catalyzed transformations. Their reactivity can be finely tuned by modifying the substituents attached to the triazole ring, which opens up pathways for creating a wide range of functionalized compounds. The presence of cyclopropyl and cyclohexyl groups in the molecule may influence its reactivity and interaction with different chemical agents, enhancing its application scope in synthesis and drug design.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Modifications to the triazole ring, including the introduction of alkyl or aryl groups, can significantly alter these properties, affecting their applicability in various fields. For example, the crystal and molecular structures of triazole derivatives reveal supramolecular chains mediated by hydrogen bonding, which can impact their solubility and melting points (Boechat et al., 2010).
Wirkmechanismus
The mechanism of action of 1,2,4-triazole derivatives is often related to their ability to interact with various biological targets. For example, some derivatives have shown promising cytotoxic activity against cancer cell lines . Molecular docking studies have been used to understand the mechanism and binding modes of these derivatives in the binding pocket of target enzymes .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-3-cyclopropyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6S/c1-21-11-17-19-16(21)23-10-14-18-15(13-7-8-13)20-22(14)9-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCRWFRJUVEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC(=NN2CC3CCCCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5532826.png)
![9-ethyl-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5532840.png)
![2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5532845.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5532859.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)


![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)
![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)


![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)